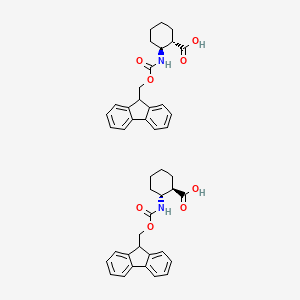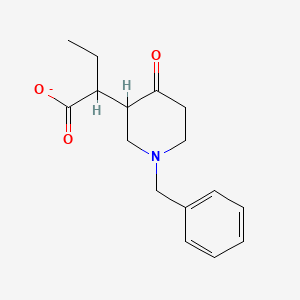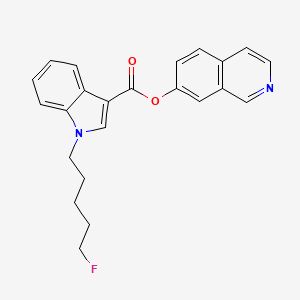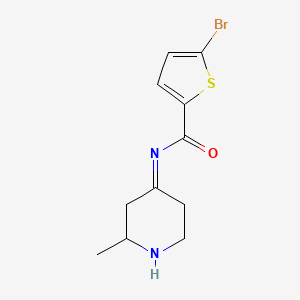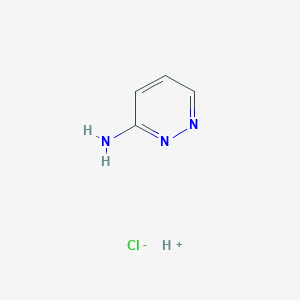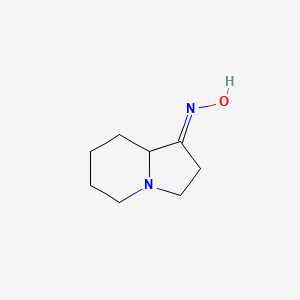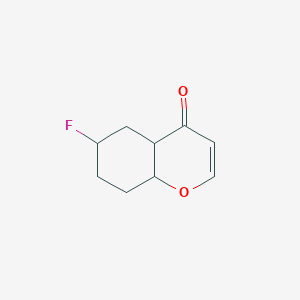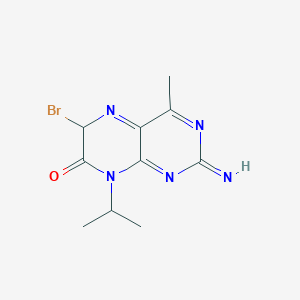
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is a chemical compound with a molecular weight of 298.14 g/mol . This compound is known for its unique structure, which includes a bromine atom, an imino group, and a pteridinone core. It is used in various scientific research applications due to its reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one typically involves the use of bromine and other reagents to introduce the bromine atom into the pteridinone core. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pteridinone derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other functional groups .
Aplicaciones Científicas De Investigación
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and imino group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pteridinone derivatives with different substituents, such as:
- 6-chloro-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
- 6-fluoro-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
Uniqueness
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H12BrN5O |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one |
InChI |
InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4,7,12H,1-3H3 |
Clave InChI |
WMQRBILBWMYKQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=N)N=C2C1=NC(C(=O)N2C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



